molecular formula C11H15NO2 B3353234 Methyl 5,5-dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylate CAS No. 535170-00-4

Methyl 5,5-dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylate

Cat. No.: B3353234
CAS No.: 535170-00-4
M. Wt: 193.24 g/mol
InChI Key: QJGLHWNHCUOHEX-UHFFFAOYSA-N
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Description

Methyl 5,5-dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylate is a heterocyclic compound with the molecular formula C11H15NO2 It is a derivative of cyclopenta[c]pyrrole and is characterized by its unique structure, which includes a cyclopentane ring fused to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5,5-dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted cyclopentanone with an amine, followed by esterification to introduce the methyl ester group. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization and esterification processes.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

Methyl 5,5-dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 5,5-dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which Methyl 5,5-dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-hydroxyindole-3-carboxylate: Another heterocyclic compound with a similar ester functional group.

    2,5-Dibutyl-3,6-dimethyl-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione: A compound with a similar pyrrole ring structure.

Uniqueness

Methyl 5,5-dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylate is unique due to its specific cyclopenta[c]pyrrole structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

methyl 5,5-dimethyl-4,6-dihydro-2H-cyclopenta[c]pyrrole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-11(2)4-7-6-12-9(8(7)5-11)10(13)14-3/h6,12H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJGLHWNHCUOHEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=CNC(=C2C1)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80667731
Record name Methyl 5,5-dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80667731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

535170-00-4
Record name Methyl 5,5-dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80667731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 5,5-dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylate
Reactant of Route 2
Methyl 5,5-dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylate
Reactant of Route 3
Methyl 5,5-dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylate
Reactant of Route 4
Methyl 5,5-dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylate
Reactant of Route 5
Methyl 5,5-dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylate
Reactant of Route 6
Methyl 5,5-dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylate

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